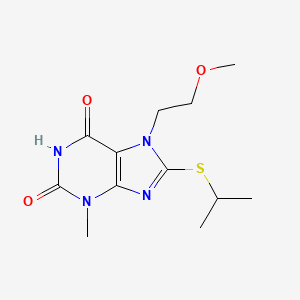

![molecular formula C8H11NO B2996662 Exo-8-oxabicyclo[3.2.1]octane-3-carbonitrile CAS No. 2227197-28-4](/img/structure/B2996662.png)

Exo-8-oxabicyclo[3.2.1]octane-3-carbonitrile

カタログ番号 B2996662

CAS番号:

2227197-28-4

分子量: 137.182

InChIキー: XBUUNYOCQXPUMU-IEESLHIDSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Exo-8-oxabicyclo[3.2.1]octane-3-carbonitrile is a chemical compound with the CAS Number: 2227197-28-4 . It has a linear formula of C8H11NO .

Synthesis Analysis

The synthesis of 8-oxabicyclo[3.2.1]octanes, which includes this compound, has been achieved through a tandem C–H oxidation/oxa- [3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T + BF 4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 . This method allows the efficient construction of 8-oxabicyclo[3.2.1]octanes and their analogs with a wide substrate scope .Molecular Structure Analysis

The IUPAC name for this compound is (1R,3s,5S)-8-oxabicyclo[3.2.1]octane-3-carbonitrile . The InChI code for this compound is 1S/C8H11NO/c9-5-6-3-7-1-2-8(4-6)10-7/h6-8H,1-4H2/t6-,7-,8+ .Chemical Reactions Analysis

The synthesis of 8-oxabicyclo[3.2.1]octanes involves a tandem C–H oxidation/oxa- [3,3] Cope rearrangement/aldol reaction of allylic silylethers . This reaction is promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 137.18 .科学的研究の応用

Synthesis and Structural Applications

- The 6,8-dioxabicyclo[3.2.1]octane skeleton, which shares a structural resemblance with Exo-8-oxabicyclo[3.2.1]octane-3-carbonitrile, is a common motif in natural products. A novel strategy for synthesizing these structures via desymmetrization of trienes derived from diols using ring-closing metathesis has been demonstrated, offering a new route for the synthesis of bioactive compounds (Burke, Müller, & Beaudry, 1999).

- The oxabicyclo[3.2.1]octane framework is crucial in the synthesis of biologically significant compounds, including insect pheromones and plant growth regulators. This structure can serve as a precursor for synthesizing oxygen heterocyclic natural molecules, highlighting its versatility in synthetic organic chemistry (Ievlev et al., 2016).

Chemical and Biological Oxidation

- The oxidation reactions and products of 1,8-cineole, a compound structurally related to this compound, have been reviewed, focusing on the diverse regio- and stereoselectivities obtained. This review covers the physical properties, NMR data, and biological activities of oxidized derivatives, providing insights into the oxidation chemistry of bicyclic compounds (Azerad, 2014).

Catalytic Asymmetric Synthesis

- A catalytic asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives has been achieved through the [3+2]-cycloaddition of platinum-containing carbonyl ylides with vinyl ethers. This methodology allows for the production of synthetically useful 8-oxabicyclo[3.2.1]octane derivatives with high enantiomeric excess, demonstrating the potential for asymmetric synthesis in creating biologically active compounds (Ishida, Kusama, & Iwasawa, 2010).

Metal-Catalyzed Cyclopropanation

- Metal-catalyzed cyclopropanations of an 8-oxabicyclo[3.2.1]octene substrate using diazocarbonyl compounds have been explored, resulting in exo, exo-cyclopropanated products. This research highlights the utility of oxabicyclo[3.2.1]octene derivatives in synthesizing complex molecular architectures (Leung & Chiu, 2005).

作用機序

Safety and Hazards

特性

IUPAC Name |

(1S,5R)-8-oxabicyclo[3.2.1]octane-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-5-6-3-7-1-2-8(4-6)10-7/h6-8H,1-4H2/t6?,7-,8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUUNYOCQXPUMU-IEESLHIDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(CC1O2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CC(C[C@@H]1O2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

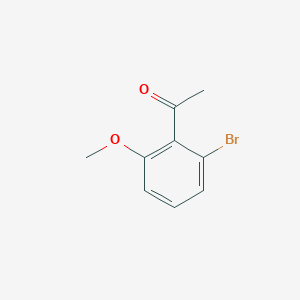

1-(2-Bromo-6-methoxyphenyl)ethanone

380225-68-3

![3,4-dimethoxy-N-{4-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}benzamide](/img/structure/B2996580.png)

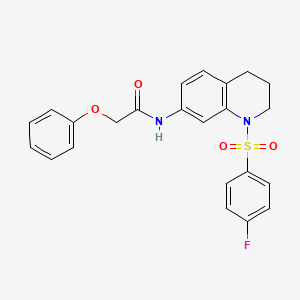

![N-([3,3'-bipyridin]-5-ylmethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2996583.png)

![3-(Bromomethyl)-5-(methylsulfanyl)-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B2996586.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2996587.png)

![2-(4-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2996588.png)

![N-(1-{[2-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2996592.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2996594.png)

![N-cyclopentyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2996600.png)

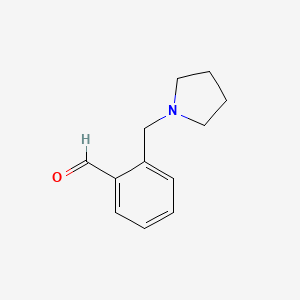

![N-[2-(4-Methyl-2-phenylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2996602.png)